molecular formula C11H9FN2S B5767737 2-[(4-fluorobenzyl)thio]pyrimidine

2-[(4-fluorobenzyl)thio]pyrimidine

Cat. No.: B5767737
M. Wt: 220.27 g/mol
InChI Key: DBYUBQLTSQPTNM-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)thio]pyrimidine is a synthetic pyrimidine derivative designed for research applications in medicinal chemistry and drug discovery. Pyrimidines are a fundamental class of heterocyclic compounds with a wide spectrum of reported biological activities. This compound features a pyrimidine core substituted with a 4-fluorobenzylthio group, a modification often explored to enhance pharmacological properties. Thio-substituted pyrimidine analogs are recognized for their significant contribution to biological and medicinal chemistry, and chemical modifications of these structures have led to numerous analogs showing therapeutic potential, particularly antiviral, antithyroid, and antitumor activities . The incorporation of a fluorine atom, a common bioisostere, is a strategic modification in drug design that can influence the molecule's lipophilicity, metabolic stability, and its ability to engage in specific target interactions. Research into similar 2-thio-containing pyrimidines indicates that these compounds possess diverse biological activities, making them versatile scaffolds for investigating new therapeutic agents . As a key intermediate, this compound is valuable for developing novel bioactive molecules and probing biochemical pathways. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYUBQLTSQPTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity :

  • In hCA I inhibition, Compound 12 (4-fluorophenylthioacetamide) exhibits 3.7-fold greater potency than Compound 18 (4-fluorobenzylthioacetamide), suggesting steric hindrance or electronic effects from the benzyl group reduce target binding .
  • The 4-fluorobenzyl group in Compound A (Merck) contributes to moderate antiviral activity (IC₅₀ = 250 nM) but requires optimization for enhanced potency .

Thioether vs. Sulfamoyl Linkages :

  • Compounds with sulfamoyl groups (e.g., N-(4-sulfamoylphenethyl) ) show superior enzyme inhibition compared to thioether-linked analogs, likely due to enhanced hydrogen-bonding interactions .

Cytotoxicity Profiles :

  • Thiazole-pyrimidine derivatives with nitroaryl substituents (e.g., 4-nitrophenyl) exhibit high cytotoxicity (IC₅₀ = 1.27 µg/mL in NIH3T3 cells), whereas unsubstituted analogs show minimal toxicity, emphasizing the role of electron-withdrawing groups in cellular damage .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Physicochemical and ADMET Properties

Compound Class LogP Solubility (µM) Metabolic Stability (t₁/₂, min) Reference
2-[(4-Fluorobenzyl)thio]pyrimidine ~3.2 (predicted) Low (lipophilic) Moderate (fluorine reduces oxidation)
Merck’s Compound A 2.8–3.5 Moderate t₁/₂ = 45 (rat plasma)
Quinazolinone derivatives 2.5–4.0 Low t₁/₂ = 30–60 (microsomal)

Key Observations:

  • The 4-fluorobenzyl group in Compound A improves metabolic stability (t₁/₂ = 45 min in rats) compared to non-fluorinated analogs, likely due to reduced cytochrome P450-mediated oxidation .
  • High lipophilicity (LogP >3) in these compounds correlates with low aqueous solubility, necessitating formulation optimization for in vivo applications .

Therapeutic Potential and Limitations

  • Antiviral Activity : While this compound derivatives show moderate HIV-1 inhibition, their potency is inferior to clinical integrase inhibitors like raltegravir (IC₅₀ ~2–10 nM) .
  • Enzyme Inhibition : Fluorobenzylthio-pyrimidines are less effective against hCA I/II compared to sulfonamide-based inhibitors (e.g., acetazolamide, KI ~10–20 nM), limiting their use in carbonic anhydrase-related pathologies .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the pyrimidine ring protons (δ 8.2–8.8 ppm) and 4-fluorobenzyl group (δ 4.5–4.7 ppm for –SCH₂–; δ 7.0–7.3 ppm for aromatic protons) .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.07) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How can conflicting biological activity data for this compound derivatives be resolved?

Advanced
Contradictions in bioactivity often arise from:

  • Substituent Positioning : For example, replacing the 4-fluorobenzyl group with a 2-fluorobenzyl group (as in ) alters steric effects, reducing kinase inhibition .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew IC₅₀ values. Standardize protocols using controls like staurosporine for apoptosis assays .
  • Metabolic Stability : Hepatic microsome studies (e.g., human vs. murine) may explain discrepancies in in vivo efficacy .

What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Advanced

  • Salt Formation : Co-crystallization with succinic acid improves aqueous solubility .
  • Prodrug Design : Esterification of the pyrimidine N–H group (e.g., acetyl or PEG-linked prodrugs) enhances membrane permeability .
  • Nanoparticle Encapsulation : Use of PLGA nanoparticles (size: 100–200 nm) increases circulation half-life, as demonstrated for similar thioether pyrimidines .

How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : The 4-fluoro group on the benzyl moiety deactivates the pyrimidine ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with excess boronic acid (1.5 eq) to compensate .
  • Steric Effects : Bulky substituents at the pyrimidine C-5 position (e.g., –CF₃) hinder coupling; microwave-assisted synthesis (100°C, 30 min) can accelerate these reactions .

What computational tools predict binding modes of this compound to therapeutic targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : The thioether linker and fluorobenzyl group show high affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR2). Docking scores correlate with experimental IC₅₀ values (R² = 0.82) .
  • MD Simulations (GROMACS) : Simulations >100 ns reveal stable hydrogen bonds between the pyrimidine N-1 and kinase catalytic lysine residues .

How do structural analogs of this compound compare in antimicrobial activity?

Q. Advanced

  • Triazole Derivatives : Replacing the pyrimidine with a triazolo[4,5-d]pyrimidine core () enhances Gram-positive activity (MIC = 2 µg/mL vs. S. aureus) but reduces solubility .
  • Thiadiazole Hybrids : Hybrids with 1,3,4-thiadiazole () show broad-spectrum activity (MIC = 1–4 µg/mL) due to membrane disruption, confirmed via SYTOX Green uptake assays .

What are the key challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Byproduct Formation : Thiol oxidation to disulfides during large-scale reactions. Use inert atmosphere (N₂) and radical inhibitors (e.g., BHT) .
  • Purification : Traditional column chromatography is impractical; switch to recrystallization (ethanol/water) or continuous-flow chromatography .

Table 1: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Key Structural FeatureReference
This compoundEGFR Kinase48Unsubstituted pyrimidine
Triazolo[4,5-d]pyrimidine analogVEGFR212Triazole fused core
Thiadiazole hybridDNA Gyrase2201,3,4-Thiadiazole linkage

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-fluorobenzyl)thio]pyrimidine
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